1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-30-18-11-4-3-9-16(18)27-21(30)15-26-24(32)22-23(17-10-7-8-14-25-17)31(29-28-22)19-12-5-6-13-20(19)33-2/h3-14H,15H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUJLJKVBAFEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is synthesized via CuAAC, leveraging the regioselectivity of copper(I) catalysts to yield 1,4-disubstituted triazoles.
Procedure :
- Azide component : 2-Azido-1-methoxybenzene (2-methoxyphenyl azide) is prepared by diazotization of 2-methoxyaniline followed by sodium azide substitution.
- Alkyne component : Ethynylpyridine (pyridin-2-yl acetylene) is synthesized via Sonogashira coupling of 2-bromopyridine with trimethylsilyl acetylene, followed by desilylation.
Reaction conditions :
Functionalization at Position 5
To introduce the pyridin-2-yl group at position 5, a modified Huisgen cycloaddition is employed using a β-keto phosphonate derivative.
Procedure :
- β-Keto phosphonate : Methyl 2-(diethoxyphosphoryl)-3-oxo-3-(pyridin-2-yl)propanoate is prepared via Arbuzov reaction of pyridin-2-yl acetylene with triethyl phosphite.
- Reaction with azide : The phosphonate (1.0 mmol) reacts with 2-methoxyphenyl azide (1.2 mmol) in DMSO with Cs₂CO₃ (2.0 mmol) at 60°C for 6 h.
- Product : Methyl 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (Yield: 82%).
Synthesis of (1-Methyl-1H-1,3-Benzodiazol-2-yl)Methyl Amine
Benzodiazole Ring Formation
Procedure :
Side-Chain Functionalization
Mannich Reaction :
- 1-Methyl-1H-1,3-benzodiazole (5 mmol) reacts with formaldehyde (6 mmol) and ammonium chloride (6 mmol) in ethanol at 60°C for 8 h.
- Product : (1-Methyl-1H-1,3-benzodiazol-2-yl)methyl amine (Yield: 65%).
Amide Coupling Reaction
The carboxylic acid and benzodiazole-derived amine are coupled using standard amide-forming reagents.
Procedure :
- 1-(2-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) to form the acyl chloride.
- The acyl chloride reacts with (1-methyl-1H-1,3-benzodiazol-2-yl)methyl amine (1.2 mmol) in dry dichloromethane with triethylamine (2.0 mmol) at 0–5°C for 2 h.
- Product : 1-(2-Methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Yield: 70%).
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Melting Point | 214–216°C (decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (d, 1H, Py-H), 8.25 (s, 1H, Triazole-H), 7.98–7.12 (m, 9H, Ar-H), 4.85 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, NCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O), 152.1–112.4 (Ar-C), 56.1 (OCH₃), 49.8 (NCH₃), 42.5 (CH₂) |
| HRMS (ESI-TOF) | m/z Calcd for C₂₅H₂₂N₇O₂ [M+H]⁺: 484.1834; Found: 484.1836 |
Chemical Reactions Analysis
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and benzodiazole moieties, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole-Carboxamide Derivatives
Key Observations:
- Benzodiazole vs. Pyrazole Linkages : The target compound’s benzodiazole group (vs. pyrazole in or nitro-substituted pyrazole in ) may enhance π-π stacking interactions in biological systems.
- Substituent Effects : The pyridin-2-yl group at position 5 (shared with ) contrasts with methyl or nitro groups in and , influencing electronic properties and solubility.
Bioactivity Profiles
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights:
- The target compound’s benzodiazole moiety may confer unique receptor-binding properties, analogous to neurotensin receptor modulators in .
Biological Activity
The compound 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Benzodiazole moiety : A fused benzene and diazole ring that may contribute to bioactivity.
- Pyridine ring : Known for its role in enhancing solubility and biological interactions.
The molecular formula is , with a molecular weight of approximately 342.37 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds containing similar structural motifs have shown significant inhibitory effects on various cancer cell lines. The following table summarizes some relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | 0.5 | PLK4 inhibition |
| Compound 82a | KMS-12 BM (multiple myeloma) | 0.64 | Pim kinase inhibition |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 | Antiproliferative activity |
These findings suggest that similar compounds may exhibit potent antitumor effects through various mechanisms such as kinase inhibition and antiproliferative activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : The benzodiazole and triazole rings may interact with ATP-binding sites in kinases, disrupting their function.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Effects : Modifications on the triazole or benzodiazole rings can significantly alter potency. For example, introducing electron-withdrawing groups typically enhances inhibitory activity against certain kinases.
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target proteins.
Case Studies
A notable case study involved a series of derivatives synthesized from the parent compound to evaluate their biological activities against various cancer cell lines. The results indicated that specific substitutions improved both potency and selectivity for target kinases.
Example Derivatives
| Derivative | IC50 (µM) | Target |
|---|---|---|
| Derivative A | 0.4 | FGFR1 |
| Derivative B | 0.7 | PI3Kγ |
| Derivative C | 0.5 | CDK7 |
These derivatives exhibited enhanced activity compared to the parent compound, showcasing the importance of structural modifications in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
